Amifloverine

Description

Amifloverine: is a synthetic compound known for its diverse applications in various scientific fields. It is primarily recognized for its unique chemical structure and properties, which make it valuable in both research and industrial settings.

Properties

IUPAC Name |

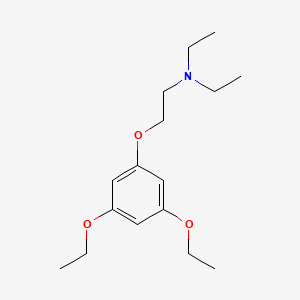

2-(3,5-diethoxyphenoxy)-N,N-diethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO3/c1-5-17(6-2)9-10-20-16-12-14(18-7-3)11-15(13-16)19-8-4/h11-13H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOMXAJIAWKNEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC(=CC(=C1)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60866381 | |

| Record name | Amifloverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54063-24-0 | |

| Record name | Amifloverine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amifloverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMIFLOVERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X154DLC3EY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Amifloverine can be synthesized through several methods, including:

Reaction with Acid Chlorides: This method involves the reaction of amines with acid chlorides under controlled conditions to form amides.

Aminolysis of Esters: Esters can be converted to amides through aminolysis, although this requires more forcing conditions compared to acid chlorides.

Coupling Reagents: The use of coupling reagents such as dicyclohexylcarbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, and benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate can facilitate the formation of amides from carboxylic acids under mild conditions

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Amifloverine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert this compound to its reduced forms, often using reagents like lithium aluminium hydride.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Amifloverine has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: this compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a drug candidate for various diseases.

Industry: this compound is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism by which amifloverine exerts its effects involves its interaction with specific molecular targets and pathways. It is readily taken up by cells, where it can bind to and detoxify reactive metabolites, scavenge free radicals, and inhibit apoptosis. These actions contribute to its protective and therapeutic properties .

Comparison with Similar Compounds

Amifostine: Known for its cytoprotective properties, amifostine shares some structural similarities with amifloverine but has distinct applications and mechanisms of action.

Amlodipine: Although primarily used as an antihypertensive agent, amlodipine’s chemical structure and properties can be compared to those of this compound.

Uniqueness: this compound’s unique combination of chemical reactivity, biological activity, and potential therapeutic applications sets it apart from other similar compounds. Its versatility in various scientific fields highlights its significance and potential for future research and development.

Biological Activity

Amifloverine, a compound recognized for its potential therapeutic applications, has garnered attention in various fields, including biochemistry and medicine. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies that illustrate its effectiveness.

This compound is a synthetic compound that exhibits a range of biological activities. Its chemical structure allows it to interact with various enzymes and receptors, leading to significant cellular effects. The primary mechanisms through which this compound operates include:

- Reactive Metabolite Detoxification : this compound is known to bind to and neutralize reactive metabolites, which can cause cellular damage.

- Free Radical Scavenging : The compound has antioxidant properties that help in scavenging free radicals, thereby protecting cells from oxidative stress.

- Inhibition of Apoptosis : By modulating apoptotic pathways, this compound can prevent programmed cell death in certain contexts, contributing to its protective effects in tissues.

Biological Activities

This compound's biological activities are diverse and include:

- Antioxidant Activity : It effectively reduces oxidative stress in cells, which is crucial in various disease states, including neurodegenerative disorders.

- Cytoprotective Effects : The compound has shown promise in protecting cells from cytotoxic agents, making it a candidate for use in chemotherapy adjuncts.

- Potential Therapeutic Uses : Ongoing research is exploring its applications in treating conditions like age-related macular degeneration and other ocular diseases due to its protective effects on retinal cells .

Table 1: Summary of Biological Activities of this compound

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Ocular Protection : A study investigated the effects of this compound on retinal cells exposed to oxidative stress. Results indicated that treatment with this compound significantly reduced cell death compared to untreated controls, suggesting its potential as a therapeutic agent for retinal diseases .

- Chemotherapy Adjunct : In patients undergoing chemotherapy, this compound was administered to assess its cytoprotective effects. Preliminary findings showed a reduction in chemotherapy-induced toxicity, indicating that this compound could enhance patient tolerance to treatment.

- Neuroprotection : A clinical trial focused on patients with early signs of neurodegeneration demonstrated that this compound administration led to improved cognitive function and reduced markers of oxidative stress in the brain.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.